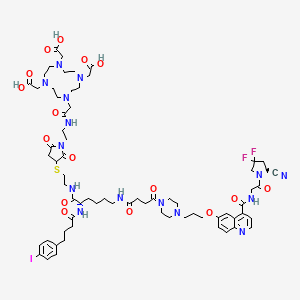

Fsdd0I

Description

Structure

2D Structure

Properties

Molecular Formula |

C68H92F2IN15O16S |

|---|---|

Molecular Weight |

1572.5 g/mol |

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[2-[3-[2-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-2-[4-(4-iodophenyl)butanoylamino]hexanoyl]amino]ethylsulfanyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C68H92F2IN15O16S/c69-68(70)39-49(40-72)86(46-68)61(92)41-77-65(99)51-16-18-73-53-13-12-50(37-52(51)53)102-35-4-21-79-31-33-84(34-32-79)59(90)15-14-56(87)74-17-2-1-6-54(78-57(88)7-3-5-47-8-10-48(71)11-9-47)66(100)76-20-36-103-55-38-60(91)85(67(55)101)22-19-75-58(89)42-80-23-25-81(43-62(93)94)27-29-83(45-64(97)98)30-28-82(26-24-80)44-63(95)96/h8-13,16,18,37,49,54-55H,1-7,14-15,17,19-36,38-39,41-46H2,(H,74,87)(H,75,89)(H,76,100)(H,77,99)(H,78,88)(H,93,94)(H,95,96)(H,97,98)/t49-,54-,55?/m0/s1 |

InChI Key |

OTYMXXRWMXDPES-WORVVEIBSA-N |

Isomeric SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Rapamycin-Induced Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms by which rapamycin induces autophagy, a critical cellular process for homeostasis and a key target in drug development. We will delve into the core signaling pathways, provide detailed experimental protocols for assessing autophagic induction, and present quantitative data from key studies.

The Central Role of mTORC1 Inhibition

Rapamycin's primary mechanism of action in inducing autophagy is through the specific inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1)[1][2]. mTORC1 is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism in response to environmental cues such as nutrients and growth factors[1][3]. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy[4].

Rapamycin, a macrolide antibiotic, forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity. This inhibition mimics a cellular starvation state, thereby initiating the autophagic process. While mTORC1 is highly sensitive to rapamycin, prolonged treatment can also inhibit mTOR Complex 2 (mTORC2) in certain cell types.

The inhibition of mTORC1 by rapamycin sets off a cascade of downstream signaling events that ultimately lead to the formation of the autophagosome.

Signaling Pathway: Rapamycin-mediated mTORC1 Inhibition

Caption: Rapamycin-mediated inhibition of the mTORC1 signaling pathway.

Activation of the ULK1 Complex

The Unc-51-like autophagy activating kinase 1 (ULK1) complex is a critical initiator of autophagy and acts directly downstream of mTORC1. This complex minimally consists of ULK1, ATG13, FIP200, and ATG101.

In nutrient-replete conditions, active mTORC1 phosphorylates ULK1 and ATG13, which suppresses the kinase activity of ULK1 and inhibits the induction of autophagy. When mTORC1 is inhibited by rapamycin, these inhibitory phosphorylations on ULK1 and ATG13 are removed. This dephosphorylation, along with activating phosphorylations by AMP-activated protein kinase (AMPK), leads to the activation of the ULK1 complex. The activated ULK1 complex then translocates to the site of autophagosome nucleation and phosphorylates downstream components of the autophagy machinery, thereby initiating the formation of the phagophore.

Signaling Pathway: ULK1 Complex Activation

Caption: Activation of the ULK1 complex following mTORC1 inhibition by rapamycin.

Role of the Class III PI3K Complex (Vps34-Beclin-1)

Following the activation of the ULK1 complex, the next crucial step in autophagosome formation is the nucleation of the phagophore membrane. This process is orchestrated by the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Vps34, Beclin-1, Vps15, and ATG14L.

The activated ULK1 complex phosphorylates components of the Vps34 complex, including Beclin-1 and ATG14L. This phosphorylation enhances the lipid kinase activity of Vps34, which in turn generates phosphatidylinositol 3-phosphate (PI3P) on the surface of the endoplasmic reticulum. PI3P serves as a docking site for effector proteins containing PI3P-binding domains, such as WIPI proteins, which are essential for the recruitment of other ATG proteins and the subsequent elongation and closure of the autophagosome membrane.

Signaling Pathway: Vps34 Complex in Autophagy Initiation

Caption: The role of the Vps34-Beclin-1 complex in phagophore nucleation.

Quantitative Data on Rapamycin-Induced Autophagy

The following tables summarize quantitative data from various studies on the effects of rapamycin on autophagy markers.

Table 1: Effect of Rapamycin on LC3-II Levels

| Cell Line | Rapamycin Concentration | Treatment Duration | Fold Increase in LC3-II | Reference |

| U87MG | 10 nM | 24 hours | ~2.5 | |

| hBM-MSCs | 500 nM | 24 hours | Significant increase | |

| A549 | 100 nmol/L | Not specified | Significant increase | |

| HEK293T | 100 nM | Time-dependent increase | Varies with time | |

| Jurkat | 80 nM | 24 hours | MFI: 22,318 (vs. 4,933 control) | |

| K562 | 80 nM | 24 hours | MFI: 24,163 (vs. 5,658 control) |

Table 2: Effect of Rapamycin on Autophagosome Number

| Cell Line/Model | Rapamycin Concentration | Treatment Duration | Change in Autophagosome Number | Reference |

| MEF GFP-LC3B | 25 nM | Not specified | Small increase in autophagosomes, significant increase in autolysosomes | |

| HeLa | 500 nM (low dose) | Not specified | More autolysosomes than autophagosomes | |

| HeLa | 30 µM (high dose) | Not specified | Gradual increase in autophagosomes, decrease in autolysosomes |

Experimental Protocols for Assessing Rapamycin-Induced Autophagy

Western Blotting for LC3 Conversion and p62 Degradation

This is the most common method to monitor autophagy. It measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) and the degradation of the autophagy substrate p62/SQSTM1.

Protocol:

-

Cell Treatment: Plate cells at an appropriate density. Treat with the desired concentration of rapamycin (e.g., 10-500 nM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 10-30 minutes with periodic vortexing.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

-

Quantification: Densitometry is used to quantify the band intensities. The ratio of LC3-II to LC3-I or LC3-II to the loading control is calculated. A decrease in p62 levels indicates autophagic degradation.

Fluorescence Microscopy of Autophagosomes

This method allows for the visualization and quantification of autophagosomes within cells, often using cells stably expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).

Protocol:

-

Cell Culture and Treatment: Plate cells stably expressing GFP-LC3 on glass coverslips or in glass-bottom dishes. Treat with rapamycin as described above.

-

Cell Fixation and Staining:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

(Optional) Mount coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

-

Image Acquisition:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Acquire images of the GFP-LC3 signal. Autophagosomes will appear as distinct green puncta.

-

-

Quantification:

-

Count the number of GFP-LC3 puncta per cell in multiple fields of view.

-

Automated image analysis software can be used for unbiased quantification.

-

Autophagic Flux Assay

To determine if the accumulation of autophagosomes is due to increased formation or a blockage in their degradation, an autophagic flux assay is performed using lysosomal inhibitors.

Protocol:

-

Cell Treatment:

-

Set up parallel cultures of cells.

-

Treat one set with rapamycin alone and the other with rapamycin in combination with a lysosomal inhibitor such as Bafilomycin A1 (e.g., 100 nM) or chloroquine (e.g., 50 µM) for the last few hours of the rapamycin treatment.

-

-

Analysis:

-

Analyze the levels of LC3-II by Western blotting or the number of GFP-LC3 puncta by fluorescence microscopy.

-

A further increase in LC3-II levels or the number of puncta in the presence of the lysosomal inhibitor compared to rapamycin alone indicates an increase in autophagic flux.

-

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and its inhibition by rapamycin.

Protocol:

-

Immunoprecipitation of mTORC1:

-

Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.

-

Incubate the lysate with an antibody against an mTORC1 component (e.g., Raptor or mTOR) for 1.5 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another hour at 4°C to capture the antibody-mTORC1 complex.

-

Wash the immunoprecipitates several times with lysis buffer and kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

-

Pre-incubate with a rapamycin-FKBP12 complex for 20 minutes on ice.

-

Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP.

-

Incubate at 30°C for 30-60 minutes.

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

-

Experimental Workflow Diagram

Caption: General experimental workflow for assessing rapamycin-induced autophagy.

References

The Allosteric Inhibition of mTOR Signaling by Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders.[2] Rapamycin, a macrolide compound, is a highly specific and potent allosteric inhibitor of mTOR complex 1 (mTORC1).[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which rapamycin modulates the mTOR signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The mTOR Signaling Pathway: An Overview

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]

-

mTORC1 is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8/GβL. It is sensitive to nutrient and growth factor signals and is acutely inhibited by rapamycin. mTORC1 promotes cell growth and proliferation by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSin1, and mLST8/GβL. It is generally insensitive to acute rapamycin treatment and plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα. However, prolonged exposure to rapamycin can inhibit mTORC2 assembly and function in certain cell types.

Upstream signals such as growth factors (e.g., insulin, IGF-1) activate the PI3K-Akt pathway, which in turn phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2). The TSC complex is a GTPase-activating protein (GAP) for the small GTPase Rheb. In its GTP-bound state, Rheb directly binds to and activates mTORC1. Amino acids also signal to mTORC1, promoting its translocation to the lysosomal surface where it can be activated by Rheb.

Mechanism of Rapamycin Action

Rapamycin exerts its inhibitory effect on mTORC1 through a unique allosteric mechanism. It does not directly bind to the catalytic site of the mTOR kinase. Instead, it first forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, which is located just N-terminal to the kinase domain.

The binding of the FKBP12-rapamycin complex to the FRB domain does not block ATP binding but rather sterically hinders the access of mTORC1 substrates, particularly S6K1 and 4E-BP1, to the mTOR active site. This allosteric inhibition leads to a rapid dephosphorylation of mTORC1 substrates.

Downstream Effects of Rapamycin on mTORC1 Signaling

The inhibition of mTORC1 by rapamycin leads to a cascade of downstream effects, primarily impacting protein synthesis, cell growth, and autophagy.

-

Inhibition of Protein Synthesis:

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its assembly into the eIF4F complex and thereby inhibiting cap-dependent translation. mTORC1 phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing translation to proceed. Rapamycin treatment leads to the dephosphorylation of 4E-BP1, thus inhibiting protein synthesis. However, the sensitivity of 4E-BP1 phosphorylation to rapamycin can be cell-type specific and sometimes incomplete compared to S6K1.

-

S6K1: S6K1, once phosphorylated and activated by mTORC1, phosphorylates several targets, including the ribosomal protein S6 (rpS6), which enhances the translation of a specific subset of mRNAs. Rapamycin potently inhibits S6K1 phosphorylation, leading to a reduction in protein synthesis and cell size.

-

-

Induction of Autophagy: mTORC1 negatively regulates autophagy by phosphorylating and inhibiting the ULK1 complex, which is essential for the initiation of autophagosome formation. By inhibiting mTORC1, rapamycin relieves this inhibition on ULK1, leading to the induction of autophagy.

Quantitative Data on Rapamycin's Effects

The potency of rapamycin can vary significantly depending on the cell type and the specific downstream readout.

| Parameter | Cell Line | Rapamycin Concentration | Observed Effect | Reference |

| IC50 (mTOR Activity) | HEK293 | ~0.1 nM | Inhibition of endogenous mTOR activity. | |

| IC50 (Cell Viability) | T98G (Glioblastoma) | 2 nM | Inhibition of cell viability. | |

| IC50 (Cell Viability) | U87-MG (Glioblastoma) | 1 µM | Inhibition of cell viability. | |

| IC50 (Cell Viability) | U373-MG (Glioblastoma) | >25 µM | Little activity against cell viability. | |

| IC50 (Proliferation) | MCF7 (Breast Cancer) | 20 nM | Suppression of cell proliferation. | |

| IC50 (S6K Phosphorylation) | MCF7 (Breast Cancer) | 0.5 nM | Suppression of S6 kinase phosphorylation. | |

| IC50 (Proliferation) | MDA-MB-231 (Breast Cancer) | 10 µM | Suppression of cell proliferation. | |

| IC50 (S6K Phosphorylation) | MDA-MB-231 (Breast Cancer) | 20 nM | Suppression of S6 kinase phosphorylation. | |

| p-p70 S6K / p70 S6K Ratio | Glioblastoma Cells | 40 µM (4h) | 22% decrease in ratio. | |

| p-p70 S6K / p70 S6K Ratio | Glioblastoma Cells | 40 µM (24h) | 57% decrease in ratio. | |

| pS6 Levels | Glioblastoma Cells | 40 µM (4h) | 72% reduction. | |

| pS6 Levels | Glioblastoma Cells | 40 µM (24h) | 83% reduction. |

Experimental Protocols

Western Blotting for mTOR Pathway Activation

Western blotting is a fundamental technique to assess the phosphorylation status of mTOR and its downstream targets, providing a direct measure of pathway activity.

a. Sample Preparation (Cell Lysis):

-

Culture and treat cells with desired concentrations of rapamycin for the appropriate duration.

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the protein concentrations of all samples with lysis buffer.

c. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) into the wells of a low-percentage (e.g., 6% or 3-8% gradient) Tris-Acetate or SDS-PAGE gel, which is recommended for large proteins like mTOR (~289 kDa).

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins, a wet transfer at 100V for 120 minutes or overnight at a lower voltage on ice is recommended.

d. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

a. Immunoprecipitation of mTORC1:

-

Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.

-

Incubate the lysate with an anti-Raptor antibody to specifically pull down mTORC1.

-

Add Protein A/G beads to capture the antibody-mTORC1 complex.

-

Wash the immunoprecipitates multiple times with wash buffers to remove non-specific binding proteins.

b. Kinase Reaction:

-

Resuspend the mTORC1-bound beads in a kinase assay buffer.

-

To enhance activity, GTP-bound Rheb can be added to the reaction.

-

Add a purified substrate, such as GST-4E-BP1.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 30-60 minutes with shaking.

-

Stop the reaction by adding SDS-PAGE sample buffer.

c. Analysis:

-

Analyze the reaction products by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1).

Cell Proliferation/Viability Assay (MTT Assay)

This assay assesses the effect of rapamycin on cell proliferation and viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of rapamycin concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Conclusion

Rapamycin is a powerful tool for studying the mTOR signaling pathway and holds significant therapeutic potential. Its allosteric mechanism of action, which involves the formation of a ternary complex with FKBP12 and the FRB domain of mTOR, results in the specific inhibition of mTORC1. This leads to profound downstream effects on protein synthesis, cell growth, and autophagy. A thorough understanding of these molecular interactions, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals seeking to modulate this critical cellular pathway for therapeutic benefit. The provided technical guide serves as a comprehensive resource to facilitate these endeavors.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rapamycin for Anti-Aging Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound discovered in a soil sample from Easter Island (Rapa Nui), has transitioned from its initial identification as an antifungal agent to a cornerstone of research in aging and longevity.[1][2] Originally developed and FDA-approved for its potent immunosuppressive properties to prevent organ transplant rejection, its mechanism of action—the inhibition of the mechanistic Target of Rapamycin (mTOR) pathway—has placed it at the forefront of geroscience.[1][3] The mTOR pathway is a highly conserved signaling cascade that acts as a central regulator of cellular growth, metabolism, and proliferation in response to nutrient availability and growth factors.[4]

Decades of research have demonstrated that by inhibiting the mTOR pathway, rapamycin can extend the lifespan of numerous model organisms, including yeast, nematodes, fruit flies, and, most notably, mice. It is the only small molecule that has been consistently shown to increase both mean and maximum lifespan in mice, even when administered late in life. This has generated significant interest in its potential as a geroprotective therapeutic to delay the onset of age-related diseases and extend healthspan in humans.

This technical guide provides an in-depth overview of the core research on rapamycin's anti-aging effects. It summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols, and visualizes the critical signaling pathways and workflows involved in this area of research.

The mTOR Signaling Pathway: The Core Mechanism

The anti-aging effects of rapamycin are primarily attributed to its inhibition of the mTOR signaling pathway. mTOR is a serine/threonine kinase that forms two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1: This complex is acutely sensitive to rapamycin. It integrates signals from nutrients (amino acids), energy status (ATP levels), and growth factors (insulin, IGF-1) to control anabolic processes. Key functions include promoting protein synthesis (via phosphorylation of S6K1 and 4E-BP1), lipid synthesis, and nucleotide synthesis, while simultaneously inhibiting catabolic processes like autophagy. Chronic activation of mTORC1 is associated with accelerated aging.

-

mTORC2: This complex is generally considered rapamycin-insensitive under acute exposure, though chronic or long-term administration can disrupt its assembly and function in some cell types. mTORC2 regulates cell survival and cytoskeletal organization and is a key activator of the kinase Akt, which is crucial for maintaining insulin sensitivity.

Rapamycin, in complex with the intracellular protein FKBP12, binds directly to the FRB domain of mTOR, specifically inhibiting mTORC1 activity. This inhibition mimics a state of nutrient scarcity or caloric restriction, shifting the cell from a state of growth and proliferation to one of maintenance, repair, and stress resistance. The primary anti-aging mechanisms downstream of mTORC1 inhibition include the upregulation of autophagy, which clears damaged cellular components, and the reduction of protein synthesis, which can decrease the accumulation of misfolded proteins.

Visualization: mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 and the point of intervention for rapamycin.

References

Rapamycin's Role in Cellular Senescence: A Technical Guide for Researchers

Abstract

Cellular senescence, a state of irreversible cell cycle arrest accompanied by a complex and dynamic secretome, is a fundamental driver of aging and age-related diseases. Rapamycin, a macrolide antibiotic and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), has emerged as a key pharmacological agent in the study and potential modulation of cellular senescence. This technical guide provides an in-depth examination of rapamycin's multifaceted role in cellular senescence, intended for researchers, scientists, and drug development professionals. We will explore the core molecular mechanisms, detail relevant experimental protocols, present quantitative data from key studies, and visualize the intricate signaling pathways involved.

Introduction: Cellular Senescence and the mTOR Pathway

Cellular senescence is a cellular stress response characterized by stable cell cycle arrest and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[1] While a crucial tumor-suppressive mechanism and important in wound healing, the accumulation of senescent cells with age contributes to chronic inflammation, tissue dysfunction, and a variety of age-related pathologies.

The mTOR signaling pathway is a highly conserved cellular network that acts as a central regulator of cell growth, proliferation, metabolism, and survival in response to nutrient availability, growth factors, and cellular energy status.[2][3][4] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] mTORC1 is acutely sensitive to rapamycin and plays a pivotal role in promoting protein synthesis and inhibiting autophagy, processes that are intimately linked to the development and maintenance of the senescent phenotype.

Rapamycin's Mechanism of Action in Cellular Senescence

Rapamycin's primary mechanism of action in the context of cellular senescence is the inhibition of mTORC1. By binding to the intracellular receptor FKBP12, rapamycin forms a complex that allosterically inhibits the kinase activity of mTORC1. This inhibition has several downstream consequences that collectively modulate the senescent state.

A key concept in understanding rapamycin's effect is "geroconversion," the process by which a cell, once arrested, converts to a full-blown senescent phenotype with its associated hypertrophy and hypersecretory SASP. Growth-promoting pathways like mTOR are thought to drive geroconversion in non-proliferating cells. Rapamycin, by inhibiting mTOR, acts as a "gerostatic," slowing down or preventing this conversion.

Importantly, studies have shown that rapamycin can uncouple the two main arms of cellular senescence: cell cycle arrest and the SASP. Rapamycin has been demonstrated to suppress the SASP and reduce senescence-associated β-galactosidase (SA-β-gal) staining without reversing the underlying cell cycle arrest.

The inhibition of the SASP by rapamycin is a critical aspect of its anti-senescence effects. The SASP is largely regulated by the transcription factor NF-κB and other signaling pathways. Rapamycin can suppress the translation of key inflammatory cytokines like IL-1α, which in turn reduces the activation of NF-κB and the subsequent transcription of numerous SASP components. Some evidence also points to the involvement of the Stat3 pathway in SASP production, which is also attenuated by rapamycin.

Furthermore, rapamycin's effects on cell cycle regulators like p16 and p21 can be context-dependent and may involve other pathways such as Nrf2. While rapamycin can reduce p16 and p21 levels in some models, this effect may be dependent on the Nrf2 pathway, whereas its impact on SA-β-gal and the SASP appears to be Nrf2-independent.

Quantitative Data on Rapamycin's Effects on Senescence Markers

The following tables summarize quantitative data from various studies investigating the effects of rapamycin on key markers of cellular senescence.

Table 1: Effect of Rapamycin on Senescence-Associated β-Galactosidase (SA-β-gal) Activity

| Cell Type | Senescence Inducer | Rapamycin Concentration | Treatment Duration | % Reduction in SA-β-gal Positive Cells | Reference |

| Human Dermal Fibroblasts (HDFs) | UVA Irradiation | 5 µM | Not Specified | Significant reduction | |

| Human Coronary Artery Endothelial Cells (HCAECs) | H₂O₂ | Not Specified | 24 hours | Clearly reduced | |

| Mesenchymal Stem Cells (MSCs) from SLE patients | Systemic Lupus Erythematosus (SLE) | Not Specified | Not Specified | Decreased number of positive cells | |

| Wild-Type (WT) Mouse Embryonic Fibroblasts (MEFs) | H₂O₂ | Not Specified | Not Specified | Decreased staining | |

| Nrf2 Knockout (Nrf2KO) MEFs | H₂O₂ | Not Specified | Not Specified | Decreased staining | |

| WI38 Human Fibroblasts | Replicative Senescence | Dose-dependent | Not Specified | Reduced number of senescent cells |

Table 2: Effect of Rapamycin on the Senescence-Associated Secretory Phenotype (SASP)

| Cell Type | Senescence Inducer | Rapamycin Treatment | Measured SASP Factor(s) | Outcome | Reference |

| HCA2 Human Fibroblasts | Ionizing Radiation | 24-hour treatment post-IR | IL-6 | ~80% suppression for 7 days | |

| Wild-Type (WT) MEFs | H₂O₂ | Not Specified | Pro-inflammatory cytokines (mRNA and protein) | Significantly decreased | |

| Nrf2 Knockout (Nrf2KO) MEFs | H₂O₂ | Not Specified | Pro-inflammatory cytokines (mRNA and protein) | Significantly decreased | |

| Nrf2KO Mice (in vivo) | Aging | Not Specified | Pro-inflammatory cytokines in serum and fat tissue | Decrease |

Table 3: Effect of Rapamycin on Cell Cycle Regulators

| Cell Type/Organism | Senescence Inducer/Condition | Rapamycin Treatment | Measured Marker(s) | Outcome | Reference |

| Wild-Type (WT) MEFs | H₂O₂ | Not Specified | p16, p21 | Lower levels | |

| Nrf2 Knockout (Nrf2KO) MEFs | H₂O₂ | Not Specified | p16, p21 | No effect | |

| WI38 Human Fibroblasts | Replicative Senescence | Dose-dependent | p16 | Diminution | |

| Nrf2KO Mice (in vivo, fat tissue) | Aging | Not Specified | p16 | Not significantly decreased | |

| Human Skin (in vivo) | Aging | Topical application | p16INK4A | Significant reduction | |

| Human Immune Cells (in vivo) | Aging | 1 mg/day for 8 weeks | p21 | Lower levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of rapamycin on cellular senescence.

Induction of Cellular Senescence

4.1.1 Replicative Senescence:

-

Cell Lines: Low-passage human diploid fibroblasts (e.g., WI-38, IMR-90).

-

Protocol: Thaw and culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin). Continuously passage the cells, monitoring their population doubling level (PDL). Cells will naturally enter replicative senescence at higher PDLs, characterized by a flattened and enlarged morphology.

4.1.2 Stress-Induced Premature Senescence (SIPS):

-

Inducer: Ionizing Radiation (IR)

-

Protocol: Grow cells to 50-60% confluency. Wash with PBS and cover with a thin layer of PBS. Expose cells to a single dose of gamma irradiation (e.g., 10 Gy). Replace PBS with growth medium and monitor for 7-10 days.

-

-

Inducer: Hydrogen Peroxide (H₂O₂)

-

Protocol: Expose cells to a sub-lethal concentration of H₂O₂ (e.g., 100-250 µM) for a defined period (e.g., 1-2 hours) in serum-free media. Remove H₂O₂-containing media, wash with PBS, and replace with complete growth media.

-

-

Inducer: Doxorubicin

-

Protocol: Treat cells with a specific concentration of doxorubicin (e.g., 250 nM) for 24 hours. Wash and replace with fresh media.

-

-

Inducer: UVA Irradiation

-

Protocol: Expose human dermal fibroblasts to UVA radiation to induce photoaging-related senescence.

-

Rapamycin Treatment

-

In Vitro Studies: Rapamycin is typically dissolved in a solvent like DMSO to create a stock solution. The final concentration used in cell culture can range from nanomolar to micromolar concentrations (e.g., 20 nM, 100 nM, 5 µM), depending on the cell type and experimental goals. Treatment duration can vary from a short-term exposure of a few hours to continuous treatment for several days or weeks. For studies on preventing geroconversion, rapamycin is often added at the time of or immediately after the senescence-inducing stimulus.

-

In Vivo Studies: Rapamycin can be administered through various routes, including oral gavage, intraperitoneal injection, or as part of the diet. Dosing regimens in mice have varied, with some studies using daily low doses and others intermittent higher doses. In human clinical trials for aging-related indications, low-dose weekly regimens (e.g., 1 mg/day or 5-10 mg/week) are being explored.

Detection and Quantification of Senescence Markers

4.3.1 Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

-

Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity, which can be detected at a sub-optimal pH of 6.0.

-

Protocol:

-

Wash cells with PBS.

-

Fix cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

-

Wash cells twice with PBS.

-

Add the SA-β-gal staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) and incubate at 37°C without CO₂ for 12-24 hours.

-

Observe cells under a light microscope for the development of a blue precipitate in senescent cells.

-

Quantify the percentage of blue-stained cells by counting at least 200-400 cells in multiple fields.

-

4.3.2 Immunofluorescence for p16, p21, and γ-H2AX:

-

Protocol:

-

Grow cells on coverslips.

-

Fix cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100).

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with primary antibodies against p16, p21, or γ-H2AX.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope.

-

4.3.3 Western Blotting for Senescence-Associated Proteins:

-

Protocol:

-

Lyse cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., p16, p21, p53, phospho-S6).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

4.3.4 Quantification of SASP Components:

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Induce senescence and treat cells with rapamycin as required.

-

Culture cells in serum-free medium for 24-48 hours to collect conditioned media.

-

Centrifuge the conditioned media to remove cellular debris.

-

Use commercial ELISA kits to quantify the concentration of specific SASP factors (e.g., IL-6, IL-8).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Extract total RNA from cells using a suitable kit.

-

Synthesize cDNA by reverse transcription.

-

Perform qPCR using primers specific for SASP genes (e.g., IL6, IL8, MMP3) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: The mTORC1 signaling pathway in cellular senescence and its inhibition by rapamycin.

Caption: Regulation of the Senescence-Associated Secretory Phenotype (SASP) by mTORC1 and rapamycin.

Experimental Workflows

References

- 1. Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversal of phenotypes of cellular senescence by pan-mTOR inhibition | Aging [aging-us.com]

- 3. mTOR as regulator of lifespan, aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling from Cellular Senescence to Organismal Aging [aginganddisease.org]

An In-depth Technical Guide on Rapamycin and its Impact on Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin is a macrolide compound originally discovered as an antifungal agent, but it is now renowned for its potent immunosuppressive and antiproliferative properties. Its primary mechanism of action is the highly specific inhibition of the serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR).[1] As a central regulator of cell growth, metabolism, and survival, mTOR integrates signals from nutrients, growth factors, and cellular energy status.[2][3] By targeting mTOR, rapamycin profoundly impacts numerous cellular processes, most notably protein synthesis. This guide provides a detailed technical overview of the molecular pathways through which rapamycin modulates protein synthesis, summarizes key quantitative data, and outlines detailed protocols for essential experimental analyses.

The mTOR Signaling Network and Rapamycin's Mechanism of Action

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Rapamycin's effect on protein synthesis is mediated almost exclusively through its inhibition of mTORC1.

2.1 The mTORC1 Complex mTORC1 is a critical regulator of anabolic processes, including the biosynthesis of proteins and lipids, while limiting catabolic processes like autophagy. The complex consists of mTOR as the catalytic subunit, along with several key proteins:

-

Regulatory-Associated Protein of mTOR (Raptor): A crucial scaffolding protein that recruits mTORC1 substrates, such as 4E-BP1 and S6K1.

-

Mammalian Lethal with SEC13 Protein 8 (mLST8): Stabilizes the mTOR kinase activation loop.

-

PRAS40 and DEPTOR: Act as endogenous inhibitors of mTORC1 activity.

2.2 Mechanism of Rapamycin Inhibition Rapamycin exerts its inhibitory effect through a unique gain-of-function mechanism. Inside the cell, rapamycin first binds to the immunophilin FK506-Binding Protein 12 (FKBP12). This newly formed rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex. This allosteric interaction destabilizes the mTOR-Raptor association, preventing mTORC1 from effectively phosphorylating its downstream substrates and thereby inhibiting protein synthesis.

2.3 Downstream Effectors of mTORC1 in Protein Synthesis mTORC1 controls protein synthesis primarily by phosphorylating two key families of effector proteins: the eukaryotic translation initiation factor 4E (eIF4E)-binding proteins (4E-BPs) and the p70 ribosomal S6 kinases (S6Ks).

-

4E-BP1 and Cap-Dependent Translation: In its hypophosphorylated state, 4E-BP1 binds tightly to eIF4E, the mRNA 5' cap-binding protein. This sequestration prevents the assembly of the eIF4F initiation complex, a critical step for cap-dependent translation. Active mTORC1 phosphorylates 4E-BP1 at multiple sites (e.g., Thr37/46), causing its dissociation from eIF4E. This frees eIF4E to bind to eIF4G and initiate translation. Rapamycin-mediated inhibition of mTORC1 leads to the dephosphorylation of 4E-BP1, enhancing its binding to eIF4E and suppressing global protein synthesis.

-

S6K1 and Ribosome Biogenesis: mTORC1 also phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates numerous targets, including the 40S ribosomal protein S6 (rpS6). This cascade is believed to enhance the translation of a specific class of mRNAs that contain a 5' terminal oligopyrimidine tract (5' TOP), which primarily encode ribosomal proteins and translation factors. By inhibiting S6K1 activation, rapamycin curtails ribosome biogenesis and the synthesis of essential components of the translational machinery, further contributing to the reduction in cellular protein synthesis capacity.

Below is a diagram illustrating the mTORC1 signaling pathway and the inhibitory action of rapamycin.

Quantitative Data on Rapamycin's Impact

The inhibitory effect of rapamycin on protein synthesis and mTORC1 signaling has been quantified across numerous studies. The tables below summarize representative data.

Table 1: Effect of Rapamycin on mTORC1 Substrate Phosphorylation Data are presented as relative units normalized to a vehicle control. Values are illustrative based on typical experimental outcomes.

| Treatment Group | Rapamycin Conc. | p-S6K1 (Thr389) / Total S6K1 | p-4E-BP1 (Thr37/46) / Total 4E-BP1 |

| Vehicle Control | 0 nM | 1.00 ± 0.12 | 1.00 ± 0.15 |

| Rapamycin | 1 nM | 0.45 ± 0.08 | 0.52 ± 0.09 |

| Rapamycin | 10 nM | 0.15 ± 0.05 | 0.21 ± 0.06 |

| Rapamycin | 100 nM | 0.05 ± 0.02 | 0.08 ± 0.03 |

| Source: Based on data presented in BenchChem Application Notes. |

Table 2: Effect of Rapamycin on Global Protein Synthesis and Translation Efficiency Data represent typical changes observed in cell culture or animal models following rapamycin treatment.

| Parameter Measured | Experimental System | Rapamycin Treatment | Observed Effect |

| Global Protein Synthesis | Mouse Skeletal Muscle | In vivo injection | ~65% decrease vs. control |

| Polysome to Monosome Ratio | Cultured Cells | 200 ng/mL for 12h | Significant decrease |

| Protein Abundance | Yeast (Proteomics) | Rapamycin Treatment | 83 proteins significantly decreased |

| Contraction-Induced Protein Synthesis | Human Skeletal Muscle | Oral Administration | Blocked ~40% increase seen in controls |

Key Experimental Protocols

Assessing the impact of rapamycin requires robust and reproducible methodologies. The following sections detail standard protocols for core assays.

4.1 Western Blotting for mTOR Pathway Components This technique quantifies the phosphorylation status of mTORC1 substrates, providing a direct measure of pathway activity.

-

Cell Lysis and Protein Quantification:

-

Culture cells to desired confluency and treat with rapamycin (e.g., 1-100 nM for 1-24 hours) alongside a vehicle control (e.g., DMSO).

-

Place culture dishes on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (typically 20-40 µg per lane) with Laemmli sample buffer and denature at 95°C for 5 minutes.

-

Separate proteins on an 8-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Transfer proteins to a PVDF or nitrocellulose membrane. For large proteins like mTOR (~289 kDa), a wet transfer overnight at a low, constant voltage in a cold room is recommended to ensure efficient transfer.

-

-

Immunoblotting and Detection:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Key antibodies include:

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

A loading control (e.g., GAPDH or β-actin)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphoprotein levels to total protein levels and the loading control.

-

4.2 SUnSET (Surface Sensing of Translation) Assay SUnSET is a non-radioactive method to measure the rate of global protein synthesis by tracking the incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate to reach ~80% confluency on the day of the experiment.

-

Treat cells with rapamycin or other compounds for the desired duration.

-

-

Puromycin Labeling:

-

During the final 15-30 minutes of treatment, add puromycin directly to the culture medium at a final concentration of 1-10 µg/mL. All samples, including controls, must be incubated for the exact same duration.

-

-

Protein Extraction and Analysis:

-

Remove the media, wash cells once with cold PBS, and lyse the cells as described in the Western Blot protocol (Section 4.1).

-

Normalize protein concentrations across all samples.

-

Perform Western Blotting as described previously.

-

Probe the membrane with a primary antibody specific for puromycin (e.g., clone 12D10). The intensity of the signal across the lanes, which appears as a smear of puromycylated proteins, is proportional to the global rate of protein synthesis.

-

Quantify the entire lane for each sample using densitometry and normalize to a loading control.

-

4.3 Polysome Profiling This technique separates cellular extracts on a sucrose gradient to provide a "snapshot" of translational activity. A decrease in heavy polysomes (mRNAs bound by multiple ribosomes) relative to monosomes indicates an inhibition of translation initiation.

-

Cell Lysis and Preparation:

-

Treat cultured cells with rapamycin as desired.

-

Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5 minutes to stall translating ribosomes on the mRNA.

-

Wash cells with ice-cold PBS containing cycloheximide, then scrape and pellet the cells.

-

Lyse cells in a specialized polysome lysis buffer that preserves ribosome-mRNA complexes.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare linear sucrose gradients (e.g., 15-45% w/v) in ultracentrifuge tubes.

-

Carefully layer the clarified cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., ~40,000 rpm) for several hours at 4°C. This separates the lysate components by size, with large polysomes sedimenting furthest into the gradient.

-

-

Fractionation and Analysis:

-

The gradient is displaced upwards using a dense sucrose solution (e.g., 60% sucrose) and passed through a UV detector monitoring absorbance at 254 nm.

-

This generates a profile showing peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

-

Collect fractions of a fixed volume during this process.

-

-

Data Interpretation:

-

The ratio of the area under the polysome peaks to the area under the 80S monosome peak (P/M ratio) is calculated. A decrease in the P/M ratio following rapamycin treatment indicates a reduction in translation initiation.

-

RNA can be extracted from the collected fractions to identify which specific mRNAs have shifted away from the polysome fractions, indicating translational repression.

-

Experimental Workflow Visualization

The diagram below outlines a logical workflow for a comprehensive study of rapamycin's effects on protein synthesis.

References

The Molecular Targets of Rapamycin in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream cues, including growth factors, nutrients, energy levels, and stress, to control a vast array of cellular processes.[3][4] In human cells, mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] These complexes have different components, upstream regulators, downstream targets, and sensitivities to the allosteric inhibitor rapamycin. This guide provides a detailed technical overview of the molecular targets of rapamycin, with a focus on the composition and function of mTORC1 and mTORC2, the mechanism of rapamycin action, and experimental protocols for their study.

The mTOR Complexes: mTORC1 and mTORC2

mTORC1 and mTORC2 are large protein complexes with the mTOR kinase as their catalytic subunit. Their distinct compositions dictate their specific functions and regulation.

mTOR Complex 1 (mTORC1)

mTORC1 is a central regulator of cell growth and proliferation and is acutely sensitive to rapamycin. Its activity is promoted by growth factors, amino acids, and high energy levels.

Core Components:

-

mTOR: The catalytic kinase subunit.

-

Raptor (Regulatory-associated protein of mTOR): A scaffold protein that is essential for mTORC1 assembly and substrate recognition. It recruits downstream targets like S6K1 and 4E-BP1.

-

mLST8 (mammalian Lethal with Sec-13 protein 8): Also known as GβL, it stabilizes the mTOR kinase domain and is a positive regulator of mTORC1.

Inhibitory Components:

-

PRAS40 (Proline-rich Akt substrate of 40 kDa): An endogenous inhibitor that directly binds to Raptor and prevents substrate binding to mTORC1.

-

DEPTOR (DEP domain-containing mTOR-interacting protein): An endogenous inhibitor of both mTORC1 and mTORC2.

mTOR Complex 2 (mTORC2)

mTORC2 is primarily involved in controlling cell survival, metabolism, and cytoskeletal organization. It is considered largely insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.

Core Components:

-

mTOR: The catalytic kinase subunit.

-

Rictor (Rapamycin-insensitive companion of mTOR): A key scaffolding protein essential for mTORC2 assembly and substrate recognition. Its presence is a defining feature of mTORC2.

-

mLST8: Also a component of mTORC2, where it contributes to complex stability.

-

mSin1 (mammalian Stress-activated protein kinase-interacting protein 1): Essential for mTORC2 integrity and function, linking the complex to its substrate Akt.

-

Protor (Protein observed with Rictor): A substrate-specifying subunit of mTORC2.

Inhibitory Component:

-

DEPTOR: Also acts as an endogenous inhibitor of mTORC2.

Mechanism of Action of Rapamycin

Rapamycin, a macrolide compound, exerts its inhibitory effect on mTORC1 through a "gain-of-function" mechanism. It first binds to the intracellular receptor FKBP12 (FK506-binding protein 12). The resulting FKBP12-rapamycin complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This binding event allosterically inhibits mTORC1 activity by preventing the association of Raptor with mTOR, thereby blocking the recruitment and phosphorylation of mTORC1 substrates. The interaction of the FKBP12-rapamycin complex with the FRB domain can also destabilize the mTORC1 complex. mTORC2 is generally resistant to acute rapamycin treatment because the FRB domain is thought to be inaccessible in the assembled mTORC2 complex, potentially due to steric hindrance from Rictor and mSin1.

Signaling Pathways

The mTOR signaling network is a complex web of upstream regulators and downstream effectors that control numerous cellular functions.

Upstream Regulation of mTOR

// Nodes GrowthFactors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt (PKB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_TSC2 [label="TSC1/TSC2\nComplex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; AminoAcids [label="Amino Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RagGTPases [label="Rag GTPases", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges GrowthFactors -> RTK [color="#202124"]; RTK -> PI3K [color="#202124"]; PI3K -> PIP3 [label=" P", color="#202124"]; PIP3 -> PDK1 [color="#202124"]; PDK1 -> Akt [color="#202124"]; Akt -> TSC1_TSC2 [arrowhead=tee, label=" P (inhibits)", color="#EA4335"]; TSC1_TSC2 -> Rheb [arrowhead=tee, label="GAP activity", color="#EA4335"]; Rheb -> mTORC1 [label="activates", color="#34A853"]; AminoAcids -> RagGTPases [color="#202124"]; RagGTPases -> mTORC1 [label="recruits to lysosome", color="#34A853"]; mTORC1 -> Lysosome [style=dashed, arrowhead=none, color="#5F6368"]; Rheb -> Lysosome [style=dashed, arrowhead=none, color="#5F6368"]; mTORC2 -> Akt [label=" P (activates)", color="#34A853"]; PI3K -> mTORC2 [style=dashed, color="#34A853"]; }

Caption: Upstream regulation of mTORC1 and mTORC2 signaling pathways.

Downstream Effectors of mTOR

// Nodes mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF4B [label="eIF4B", fillcolor="#F1F3F4", fontcolor="#202124"]; PDCD4 [label="PDCD4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FourEBP1 [label="4E-BP1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eIF4E [label="eIF4E", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF4F [label="eIF4F Complex\n(Translation Initiation)", fillcolor="#FBBC05", fontcolor="#202124"]; ULK1 [label="ULK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipin1 [label="Lipin1/SREBP", fillcolor="#FBBC05", fontcolor="#202124"]; LipidSynth [label="Lipid Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Akt [label="Akt (PKB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKCα", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton [label="Cytoskeletal\nOrganization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SGK1 [label="SGK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; IonTransport [label="Ion Transport", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges mTORC1 -> S6K1 [label=" P (activates)", color="#34A853"]; S6K1 -> eIF4B [label=" P (activates)", color="#34A853"]; S6K1 -> PDCD4 [arrowhead=tee, label=" P (inhibits)", color="#EA4335"]; mTORC1 -> FourEBP1 [arrowhead=tee, label=" P (inhibits)", color="#EA4335"]; FourEBP1 -> eIF4E [arrowhead=tee, style=dashed, color="#EA4335"]; eIF4E -> eIF4F [color="#202124"]; eIF4B -> eIF4F [color="#202124"]; mTORC1 -> ULK1 [arrowhead=tee, label=" P (inhibits)", color="#EA4335"]; ULK1 -> Autophagy [arrowhead=tee, style=dashed, color="#EA4335"]; mTORC1 -> Lipin1 [color="#202124"]; Lipin1 -> LipidSynth [color="#202124"]; mTORC2 -> Akt [label=" P (activates)", color="#34A853"]; Akt -> CellSurvival [color="#202124"]; mTORC2 -> PKC [label=" P (activates)", color="#34A853"]; PKC -> Cytoskeleton [color="#202124"]; mTORC2 -> SGK1 [label=" P (activates)", color="#34A853"]; SGK1 -> IonTransport [color="#202124"]; }

Caption: Major downstream effectors of mTORC1 and mTORC2.

Quantitative Data on Rapamycin's Effects

The inhibitory effects of rapamycin on mTOR signaling and cell proliferation can be quantified. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of rapamycin.

| Cell Line | Assay Type | Rapamycin IC50 (nM) | Reference(s) |

| MCF7 (Breast Cancer) | S6 Kinase Phosphorylation | 0.5 | |

| MCF7 (Breast Cancer) | Cell Proliferation | 20 | |

| MDA-MB-231 (Breast Cancer) | S6 Kinase Phosphorylation | 20 | |

| Various Cancer Cells | S6K1 Phosphorylation at Thr389 | < 1 to ~100 |

Note: IC50 values can vary depending on the cell line, experimental conditions, and the specific downstream readout being measured.

Studies have also demonstrated that rapamycin treatment leads to a significant decrease in the phosphorylation of mTORC1 downstream targets. For example, intraplantar injections of rapamycin in mice resulted in a significant decrease in the phosphorylation of 4E-BP1/2 and S6K in skin tissue within 30 minutes.

Experimental Protocols

Studying the mTOR signaling pathway often involves techniques to measure the activity of mTOR kinases and the phosphorylation status of their downstream targets.

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1.

Materials:

-

HEK293E cells

-

Plasmids for expressing tagged mTOR and Raptor (e.g., myc-mTOR, HA-Raptor)

-

Lysis buffers (e.g., CHAPS-based)

-

Antibodies for immunoprecipitation (e.g., anti-myc, anti-HA)

-

Protein A/G beads

-

Kinase assay buffer

-

Recombinant substrate (e.g., GST-4E-BP1)

-

ATP

-

Rheb-GTP (optional, for activation)

-

FKBP12/rapamycin (for inhibition)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis: Lyse cells expressing tagged mTORC1 components in a CHAPS-based lysis buffer to maintain the integrity of the complex.

-

Immunoprecipitation: Incubate cell lysates with antibodies against the tagged proteins (e.g., anti-myc for myc-mTOR) to capture the mTORC1 complex.

-

Washing: Wash the immunoprecipitates multiple times with wash buffers to remove non-specific binding proteins. A high-salt wash can be used to remove inhibitors like PRAS40.

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

-

Add recombinant substrate (e.g., GST-4E-BP1).

-

To test for activation or inhibition, pre-incubate with Rheb-GTP or FKBP12/rapamycin, respectively.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30-37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

// Nodes CellLysis [label="Cell Lysis\n(CHAPS buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; IP [label="Immunoprecipitation\n(e.g., anti-myc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Washing Steps", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseReaction [label="Kinase Reaction\n(Substrate, ATP, +/-\nActivator/Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Western Blot Analysis\n(Phospho-substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellLysis -> IP [color="#202124"]; IP -> Washing [color="#202124"]; Washing -> KinaseReaction [color="#202124"]; KinaseReaction -> Analysis [color="#202124"]; }

Caption: Workflow for an in vitro mTORC1 kinase assay.

Western Blotting for Phosphorylated Downstream Targets

This is a common method to assess the activity of the mTOR pathway in cells.

Protocol:

-

Cell Treatment: Treat cells with rapamycin or other compounds for the desired time and concentration.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-S6K1 (Thr389), phospho-4E-BP1 (Thr37/46)).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like β-actin or GAPDH).

Conclusion

The mTOR signaling pathway, centered around the mTORC1 and mTORC2 complexes, is a critical regulator of fundamental cellular processes. Rapamycin and its analogs are invaluable tools for dissecting this pathway and hold significant therapeutic potential. A thorough understanding of the molecular targets of rapamycin, the intricate signaling network, and the appropriate experimental methodologies is essential for researchers and drug development professionals working to modulate this key cellular conductor in health and disease.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. The molecular target of rapamycin (mTOR) as a therapeutic target against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of mTORC1 by Upstream Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Foundational Research on Rapamycin and Longevity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on rapamycin and its effects on longevity. It delves into the core molecular mechanisms, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols relevant to the field.

The Core Mechanism: Rapamycin and the mTOR Signaling Pathway

Rapamycin's profound effects on lifespan are primarily mediated through its inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, metabolism, and aging.[1][2] mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

mTORC1 is a master regulator of cell growth and proliferation, integrating signals from nutrients, growth factors, and cellular energy status. When active, mTORC1 promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. Rapamycin, in complex with the immunophilin FKBP12, directly binds to and allosterically inhibits mTORC1.[3] This inhibition is thought to be the principal mechanism by which rapamycin extends lifespan.

mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization. While acute rapamycin treatment primarily affects mTORC1, prolonged exposure can also disrupt the assembly and function of mTORC2 in some cell types.[3]

The inhibition of mTORC1 by rapamycin mimics a state of dietary restriction, a well-established intervention for extending lifespan in numerous species.[4] By downregulating protein synthesis and upregulating autophagy, rapamycin promotes cellular homeostasis and stress resistance, thereby delaying the onset of age-related pathologies.

Quantitative Data on Lifespan Extension

Rapamycin has been shown to extend the lifespan of a wide range of organisms, from yeast to mammals. The following tables summarize the quantitative effects of rapamycin on lifespan in key model organisms.

Table 1: Effect of Rapamycin on Lifespan in Invertebrate Models

| Species | Strain | Rapamycin Concentration | Median Lifespan Extension | Maximum Lifespan Extension | Reference |

| S. cerevisiae (Yeast) | Wild Type | 10 ng/mL | Significant increase in replicative lifespan | Not reported | |

| C. elegans (Nematode) | Wild Type (N2) | Liposome-mediated | Up to 21.9% | Not reported | |

| D. melanogaster (Fruit Fly) | Wild Type | 50 µM | ~81% (mated females) | Not reported |

Table 2: Effect of Rapamycin on Lifespan in Mice (Mus musculus)

| Mouse Strain | Sex | Rapamycin Dose / Administration | Age at Treatment Start | Median Lifespan Extension | Maximum Lifespan Extension | Reference |

| Genetically Heterogeneous (UM-HET3) | Male | 14 ppm in diet (encapsulated) | 20 months | 9% | Not reported | |

| Genetically Heterogeneous (UM-HET3) | Female | 14 ppm in diet (encapsulated) | 20 months | 14% | Not reported | |

| Genetically Heterogeneous (UM-HET3) | Male | 42 ppm in diet (encapsulated) | 9 months | 23% | Significant increase | |

| Genetically Heterogeneous (UM-HET3) | Female | 42 ppm in diet (encapsulated) | 9 months | 26% | Significant increase | |

| C57BL/6 | Male | 8 mg/kg/day (i.p.) for 3 months | 20-21 months | 60% (post-treatment life expectancy) | Not reported | |

| C57BL/6 | Female | 8 mg/kg/day (i.p.) for 3 months | 20-21 months | No significant effect | Not reported | |

| Genetically Heterogeneous (UM-HET3) | Male | 45 days of treatment from birth | Birth | 10% | Not reported | |

| Genetically Heterogeneous (UM-HET3) | Female | 42 ppm in diet (continuous) | 20 months | 15% | Significant increase | |

| Genetically Heterogeneous (UM-HET3) | Female | 42 ppm in diet (intermittent) | 20 months | 8% | Significant increase |

Note: Lifespan extension percentages can vary significantly based on genetic background, sex, diet, and the specific experimental conditions. A meta-analysis of 29 experiments concluded that rapamycin significantly increases survivorship in mice, with a more pronounced effect in females and hybrid genotypes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational rapamycin and longevity research.

Mouse Lifespan and Healthspan Study

Objective: To determine the effect of rapamycin on the lifespan and healthspan of mice.

Materials:

-

Genetically heterogeneous (e.g., UM-HET3) or inbred (e.g., C57BL/6) mice.

-

Standard laboratory chow.

-

Encapsulated rapamycin (e.g., from Rapamycin Holdings, Inc.).

-

Control diet (containing the encapsulation matrix).

-

Grip strength meter.

-

Rotarod apparatus.

Procedure:

-

Animal Husbandry: House mice under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Allow mice to acclimate to the facility for at least two weeks before the start of the experiment.

-

Randomization: At the desired age of treatment initiation (e.g., 9 or 20 months), randomly assign mice to either the control or rapamycin treatment group.

-

Diet Preparation and Administration: Prepare the control and rapamycin-containing diets. A common concentration is 14 ppm of encapsulated rapamycin mixed into the chow. Ensure fresh food is provided regularly (e.g., twice a week).

-

Lifespan Monitoring: Monitor the mice daily for signs of illness or distress. Record the date of death for each mouse.

-

Healthspan Assessments:

-

Grip Strength: At specified intervals (e.g., every 6 months), measure the maximal forelimb grip strength using a grip strength meter.

-

Rotarod Performance: Assess motor coordination and balance by measuring the latency to fall from an accelerating rotarod.

-

-

Data Analysis:

-

Generate Kaplan-Meier survival curves to visualize the lifespan data.

-

Use the log-rank test to determine the statistical significance of differences in survival between the control and rapamycin-treated groups.

-

Analyze healthspan data using appropriate statistical tests (e.g., t-test or ANOVA).

-

Assessment of mTORC1 Activity via Western Blot

Objective: To measure the inhibition of mTORC1 signaling in tissues from rapamycin-treated animals.

Materials:

-

Tissue samples (e.g., liver, muscle) flash-frozen in liquid nitrogen.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Protein Extraction: Homogenize frozen tissue samples in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of mTORC1 inhibition.

Quantification of Autophagy Flux

Objective: To measure the rate of autophagy in vivo in response to rapamycin treatment.

Materials:

-

Mice treated with rapamycin or vehicle control.

-

Lysosomal inhibitor (e.g., chloroquine or colchicine).

-

Tissue samples for protein extraction.

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1.

-

Western blot reagents as described in section 3.2.

Procedure:

-

In Vivo Treatment: Treat one cohort of mice with rapamycin and another with a vehicle control. Within each of these groups, treat a subset of animals with a lysosomal inhibitor (e.g., chloroquine at 50 mg/kg, i.p.) for a few hours before tissue collection. This allows for the accumulation of autophagosomes.

-

Protein Extraction and Western Blotting: Prepare protein lysates from the collected tissues and perform Western blotting as described in section 3.2.

-

Immunoblotting: Probe the membranes with antibodies against LC3B and p62.

-

Analysis:

-

LC3-II/LC3-I Ratio: The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a marker of autophagosome formation. An increased LC3-II/LC3-I ratio in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

-

p62 Levels: p62 is a protein that is selectively degraded by autophagy. A decrease in p62 levels is indicative of increased autophagic activity.

-

Logical Relationships and Broader Implications

The foundational research on rapamycin has established a clear logical framework: rapamycin inhibits mTORC1, which in turn modulates downstream cellular processes like protein synthesis and autophagy. This modulation leads to a cellular state that mimics dietary restriction, ultimately resulting in delayed aging and extended lifespan in a variety of organisms.

The implications of this research are vast. Rapamycin and its analogs (rapalogs) are being actively investigated for their potential to treat a wide range of age-related diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. While the translation of these findings to human longevity is still under investigation, the foundational research in model organisms provides a strong rationale for further exploration. Clinical trials, such as the PEARL (Participatory Evaluation of Aging with Rapamycin for Longevity) study, are beginning to assess the safety and efficacy of rapamycin for promoting healthy aging in humans. The data from these trials will be crucial in determining the future of rapamycin as a geroprotective agent.

This guide provides a solid foundation for understanding the core science behind rapamycin and longevity. For researchers and drug development professionals, a thorough grasp of these principles and methodologies is essential for advancing the field and translating these promising findings into tangible clinical benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Effects of mTOR Inhibitors on Aging in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Effects of mTOR Inhibitors on Aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Autophagy in Cell Culture Using Rapamycin

For Researchers, Scientists, and Drug Development Professionals